molecular formula C22H21FN4O2S B13357866 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B13357866
M. Wt: 424.5 g/mol
InChI Key: YUNXJSGNFCLSRV-UHFFFAOYSA-N
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Description

“N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, a fluorophenyl group, and a cyano group, which may contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” likely involves multiple steps, including the formation of the quinazolinone core, introduction of the fluorophenyl group, and attachment of the cyano group. Typical reaction conditions may include:

    Formation of Quinazolinone Core: This step may involve the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of Cyano Group: This step may involve the use of a cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

“N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound may be reduced to form corresponding reduced derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.

Scientific Research Applications

“N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” may have various scientific research applications, including:

    Chemistry: The compound may be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound may be investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other quinazolinone derivatives, fluorophenyl compounds, and cyano-containing compounds. Examples include:

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib or erlotinib.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group, such as fluoxetine or fluticasone.

    Cyano-Containing Compounds: Compounds with a cyano group, such as cyanocobalamin or cyanogen bromide.

Uniqueness

The uniqueness of “N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities. This combination may make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C22H21FN4O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H21FN4O2S/c1-14(2)22(3,13-24)26-19(28)12-30-21-25-18-7-5-4-6-17(18)20(29)27(21)16-10-8-15(23)9-11-16/h4-11,14H,12H2,1-3H3,(H,26,28)

InChI Key

YUNXJSGNFCLSRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F

Origin of Product

United States

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